1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroquinoline ring, followed by the introduction of the chloroacetyl group and the pentamethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, along with the attached chloroacetyl and pentamethyl groups. The chloroacetyl group would introduce a polar, reactive site into the molecule, while the pentamethyl groups would increase the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution and addition-elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloroacetyl group would likely make the compound polar and potentially reactive, while the pentamethyl groups would increase its hydrophobicity .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that chloroacetamide herbicides, which share a similar chloroacetyl group, act by inhibiting the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . Another study suggests that chloroacetamides and thiocarbamates can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
A study on a similar compound, acetyl-l-carnitine, showed that it was rapidly absorbed into the bloodstream, with peak plasma concentrations reached in a specific time frame .
Result of Action
A study on a similar compound, lidocaine, showed that it acts as a local anesthetic that numbs the sensations of tissues .
Action Environment
It’s important to note that environmental threats are jeopardizing human health, and urgent action is needed to reverse global damage to our shared air, water, and climate .
Safety and Hazards
As with any chemical compound, handling “1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline” would require appropriate safety precautions. The chloroacetyl group, in particular, is associated with certain hazards, as it is a type of acyl chloride, which are typically corrosive and can cause burns and eye damage .
Future Directions
Properties
IUPAC Name |
2-chloro-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-7,12H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEFRLGIAHYTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CCl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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